

An In-depth Technical Guide to 3-Aminobiphenyl (CAS No. 2243-47-2)

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Compound of Interest

Compound Name: 3-Aminobiphenyl

Cat. No.: B7723418

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Aminobiphenyl** (CAS No. 2243-47-2), a key chemical intermediate and a compound of significant interest in toxicological and pharmacological research. This document details its chemical identity, physicochemical properties, synthesis, analytical methods, and biological significance, with a focus on its metabolic activation and toxicological profile.

Chemical Identification and Properties

3-Aminobiphenyl, also known as m-aminobiphenyl or 3-phenylaniline, is an aromatic amine derivative of biphenyl.^[1] It is a colorless to light-yellow solid at room temperature and has been historically used in the manufacturing of azo dyes.^{[1][2]} Due to its classification as a weak carcinogen, its industrial applications have been largely curtailed in favor of less toxic alternatives.^{[1][3]}

Table 1: Physicochemical Properties of 3-Aminobiphenyl

Property	Value	Reference(s)
CAS Number	2243-47-2	[1][4]
Molecular Formula	C ₁₂ H ₁₁ N	[1][4]
Molecular Weight	169.22 g/mol	[4]
Appearance	White to light yellow solid/powder	[2]
Melting Point	28-33 °C	[4]
Boiling Point	211-215 °C (lit.)	[4]
Density	1.077 g/cm ³	[2]
Solubility	Sparingly soluble in water; Soluble in ethanol, ether, acetone, benzene	[5]
pKa	4.25 (at 18°C)	[5]
InChI Key	MUNOBADFTHUUG- UHFFFAOYSA-N	[4]
SMILES	<chem>Nc1cccc(c1)-c2ccccc2</chem>	[4]

Spectroscopic Data

The structural identification of **3-Aminobiphenyl** is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H and ¹³C NMR Spectral Data for 3-Aminobiphenyl

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~3.7 (broad s)	Singlet	-NH ₂
6.6-7.6 (m)	Multiplet	Aromatic Protons	
^{13}C NMR	113.1	C4	
113.5	C2		
117.2	C6		
127.2	C2', C6'		
127.3	C4'		
128.8	C3', C5'		
129.8	C5		
142.1	C1'		
143.0	C1		
147.1	C3		

Note: NMR data can vary slightly based on solvent and experimental conditions. The provided ^{13}C NMR data is based on publicly available spectral information.

Table 3: Mass Spectrometry Data for 3-Aminobiphenyl

m/z	Relative Intensity	Assignment
169	High	[M] ⁺ (Molecular Ion)
168	Moderate	[M-H] ⁺
141	Low	[M-C ₂ H ₂] ⁺ or [M-HCN-H] ⁺

Note: Fragmentation patterns can vary based on the ionization technique and energy.[\[5\]](#)

Table 4: Infrared (IR) Spectroscopy Data for 3-Aminobiphenyl

Wavenumber (cm ⁻¹)	Intensity	Assignment
3440-3360	Medium	N-H stretch (asymmetric and symmetric)
3050-3020	Medium	Aromatic C-H stretch
1620-1580	Strong	N-H bend (scissoring) and Aromatic C=C stretch
1335-1250	Strong	Aromatic C-N stretch
910-665	Strong, Broad	N-H wag

Note: The presence of two bands in the N-H stretching region is characteristic of a primary amine.[\[6\]](#)

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

3-Aminobiphenyl can be efficiently synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromoaniline and phenylboronic acid.[\[2\]](#)[\[7\]](#)

Materials:

- 3-Bromoaniline
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand
- Anhydrous potassium carbonate (K_2CO_3) or other suitable base
- Solvent system (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a round-bottom flask equipped with a condenser and magnetic stirrer, add 3-bromoaniline (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), and the base (e.g., K_2CO_3 , 2.0 eq.).
- Add the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1-3 mol%) and the phosphine ligand (e.g., PPh_3 , 2-6 mol%).
- Deoxygenate the solvent system by bubbling with an inert gas for 15-20 minutes.
- Add the degassed solvent to the flask.
- Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).^[6]

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or recrystallization to yield pure **3-Aminobiphenyl**.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of **3-Aminobiphenyl** in a sample matrix, often requiring derivatization to improve chromatographic performance.^{[1][2]}

Materials:

- Sample containing **3-Aminobiphenyl**
- Internal Standard (e.g., Triphenylamine-d15)
- Saturated Sodium Bicarbonate solution
- Dichloromethane (DCM) or other suitable extraction solvent
- Anhydrous sodium sulfate
- Derivatizing agent (e.g., Pentafluoropropionic anhydride - PFPA)
- Hexane
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

- Sample Preparation (Liquid-Liquid Extraction):
 - To 1 mL of the aqueous sample, add a known amount of the internal standard.

- Adjust the pH to >8 with saturated sodium bicarbonate solution.[\[1\]](#)
- Add 1 mL of DCM, vortex vigorously for 2 minutes, and centrifuge to separate the phases.
- Carefully transfer the lower organic layer (DCM) to a clean tube.
- Pass the extract through anhydrous sodium sulfate to remove residual water.
- Derivatization:
 - Evaporate the extract to approximately 100 μ L under a gentle stream of nitrogen.
 - Add 50 μ L of hexane and 10 μ L of PFPA.[\[1\]](#)
 - Cap the vial and heat at 60°C for 30 minutes.
 - Cool to room temperature and evaporate to dryness under nitrogen.
- Analysis:
 - Reconstitute the residue in a known volume of hexane (e.g., 100 μ L).
 - Inject an aliquot into the GC-MS system.
- GC-MS Conditions (Example):
 - Injector Temperature: 290 °C
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Program: Initial temperature of 80°C (hold for 1 min), ramp at 5°C/min to 180°C, then at 10°C/min to 240°C, and finally at 25°C/min to 290°C (hold for 10 min).[\[2\]](#)
 - MS Transfer Line Temperature: 290 °C
 - Ion Source Temperature: 230 °C

- Mode: Electron Ionization (EI) at 70 eV, with data acquired in both full scan and Selected Ion Monitoring (SIM) modes for quantification.

Biological Activity and Toxicology

While its isomer, 4-aminobiphenyl, is a well-established potent carcinogen, **3-aminobiphenyl** is considered to be at most a weak carcinogen.[3] This difference in carcinogenicity is attributed to their distinct metabolic pathways and the genotoxicity of their metabolites.

Metabolic Activation Pathway

The carcinogenicity of aromatic amines is dependent on their metabolic activation to electrophilic intermediates that can form adducts with DNA. The primary metabolic activation of aminobiphenyls occurs in the liver.

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Nitroso; Genotoxicity;} {rank=same; DNA_Adducts;} } dot Caption: Metabolic pathway of 3-
Aminobiphenyl.
```

Studies have shown that while **3-aminobiphenyl** can be N-hydroxylated, its metabolite, N-hydroxy-**3-aminobiphenyl**, displays no mutagenicity in the Ames test, unlike the potent mutagen N-hydroxy-4-aminobiphenyl.[3] This lack of genotoxicity in its key metabolite is believed to be the primary reason for the weak carcinogenicity of **3-aminobiphenyl**.[3]

Table 5: Toxicological Data for 3-Aminobiphenyl

Endpoint	Value	Species	Route	Reference(s)
LD ₅₀	789.2 mg/kg	Rat	Oral	[5]
GHS Hazard Statements	H302, H315, H319, H335	N/A	N/A	[4]
Hazard Classifications	Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3	N/A	N/A	[4]
STOT SE 3: Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)[4]				

Experimental and Logical Workflows

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **3-Aminobiphenyl**.

```
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Conclusion

3-Aminobiphenyl (CAS No. 2243-47-2) is a well-characterized aromatic amine with established physicochemical and spectroscopic properties. While structurally similar to the potent carcinogen 4-aminobiphenyl, its biological activity is markedly different, exhibiting only weak carcinogenicity. This is primarily due to the lack of genotoxicity of its N-hydroxylated metabolite. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers working with this compound. A thorough understanding of its properties and biological fate is essential for its safe handling and for its use in further research, particularly in the fields of toxicology, pharmacology, and medicinal chemistry.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Aminobiphenyl (CAS No. 2243-47-2)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7723418#3-aminobiphenyl-cas-number-2243-47-2-identification>]

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